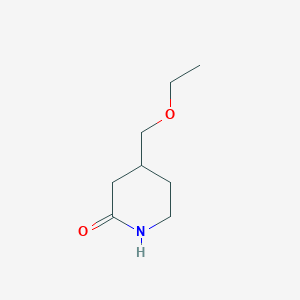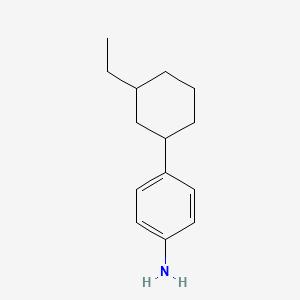
4-(3-Ethylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a 3-ethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethylcyclohexyl)aniline typically involves the alkylation of aniline with 3-ethylcyclohexyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the alkylation process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethylcyclohexyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction of the nitro derivatives can yield the corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-(3-Ethylcyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive aniline derivatives.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Ethylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and the structural context of the compound.
Comparison with Similar Compounds
Aniline: The parent compound, simpler in structure and widely used in various applications.
Cyclohexylamine: Similar in structure but lacks the aromatic ring, leading to different chemical properties.
3-Ethylaniline: Similar in structure but lacks the cyclohexyl group, affecting its reactivity and applications.
Uniqueness: 4-(3-Ethylcyclohexyl)aniline is unique due to the presence of both the cyclohexyl and ethyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(3-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-4-3-5-13(10-11)12-6-8-14(15)9-7-12/h6-9,11,13H,2-5,10,15H2,1H3 |
InChI Key |
OIQUJRPNJLZTJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



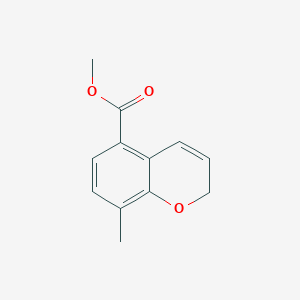




amine](/img/structure/B13217313.png)
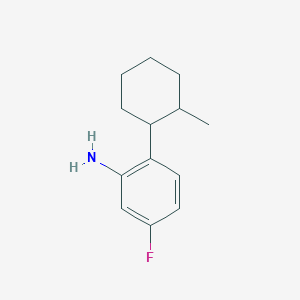
![2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)
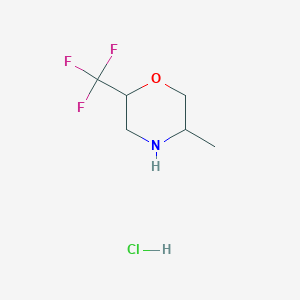
![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13217322.png)
![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13217323.png)
